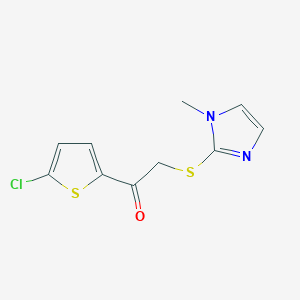![molecular formula C30H33O3PSi B14916714 Diphenyl(2'-(triethoxysilyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14916714.png)
Diphenyl(2'-(triethoxysilyl)-[1,1'-biphenyl]-2-yl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl(2’-(triethoxysilyl)-[1,1’-biphenyl]-2-yl)phosphane is an organosilicon compound that features both phosphine and silane functionalities. This compound is notable for its unique combination of properties, making it valuable in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diphenyl(2’-(triethoxysilyl)-[1,1’-biphenyl]-2-yl)phosphane can be synthesized through the reaction of diphenylphosphine with triethoxysilane in the presence of a catalyst. The reaction typically occurs under inert atmosphere conditions to prevent oxidation and moisture interference. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl(2’-(triethoxysilyl)-[1,1’-biphenyl]-2-yl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the ethoxy groups are replaced by other functional groups.
Hydrolysis: The silane group can undergo hydrolysis in the presence of water, leading to the formation of silanols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles for substitution reactions. Hydrolysis typically occurs under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted phosphines, and silanols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Diphenyl(2’-(triethoxysilyl)-[1,1’-biphenyl]-2-yl)phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is explored for its potential in bioconjugation and as a probe in biological studies.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which Diphenyl(2’-(triethoxysilyl)-[1,1’-biphenyl]-2-yl)phosphane exerts its effects involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The silane group can also interact with surfaces, making it useful in surface modification applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diphenyl(2-(triethoxysilyl)ethyl)phosphine
- Diphenyl(2-(triethoxysilyl)naphthalen-1-yl)phosphane
Uniqueness
Diphenyl(2’-(triethoxysilyl)-[1,1’-biphenyl]-2-yl)phosphane is unique due to its biphenyl backbone, which provides additional rigidity and electronic properties compared to its analogs. This structural feature enhances its performance in specific applications, such as catalysis and material science .
Eigenschaften
Molekularformel |
C30H33O3PSi |
|---|---|
Molekulargewicht |
500.6 g/mol |
IUPAC-Name |
diphenyl-[2-(2-triethoxysilylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C30H33O3PSi/c1-4-31-35(32-5-2,33-6-3)30-24-16-14-22-28(30)27-21-13-15-23-29(27)34(25-17-9-7-10-18-25)26-19-11-8-12-20-26/h7-24H,4-6H2,1-3H3 |
InChI-Schlüssel |
ZCIKUOCQQGPFFM-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxy-N-[4-(3-methoxy-pyrazin-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B14916634.png)






![3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine](/img/structure/B14916670.png)






